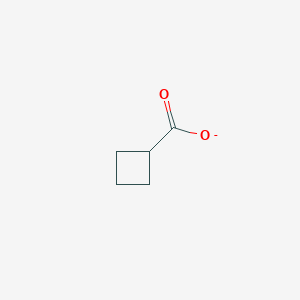

Cyclobutanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxylate is a useful research compound. Its molecular formula is C5H7O2- and its molecular weight is 99.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Cyclobutanecarboxylic acid serves as a crucial reagent in synthesizing various biologically active compounds. It has been utilized in the preparation of monosubstituted cyclobutane derivatives that are integral to the development of pharmaceuticals. Notable drugs synthesized using cyclobutanecarboxylate derivatives include:

- Butorphanol : An analgesic used for pain management.

- Nalbuphine : A pain relief medication with opioid properties.

- Boceprevir : An antiviral drug used in the treatment of hepatitis C .

1.2 Research on Antiviral Activity

Research indicates that this compound derivatives exhibit potential antiviral properties, particularly against retroviral-coded proteases, such as those involved in HIV replication. This makes them promising candidates for further investigation in antiviral drug development .

Materials Science

2.1 Liquid Crystal Applications

This compound derivatives have been explored for their applications in liquid crystal technologies. They are particularly valuable in developing ferroelectric liquid crystal displays (LCDs) due to their favorable thermal and electro-optical properties. The ability to adjust the operating temperature range and response speed makes these compounds suitable for high-performance display technologies .

Environmental Science

3.1 Water Treatment Applications

Cyclobutanecarboxylic acid is employed in water treatment processes, particularly as a precursor for various fluosilicates used in water purification systems. Its role as a mordant and in metal surface treatment highlights its utility in environmental applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Compounds/Products |

|---|---|---|

| Medicinal Chemistry | Synthesis of analgesics and antivirals | Butorphanol, Nalbuphine, Boceprevir |

| Materials Science | Ferroelectric liquid crystals | LCD technologies |

| Environmental Science | Water treatment and metal surface treatment | Fluosilicates, mordants |

Case Studies

Case Study 1: Development of Antiviral Agents

A study evaluated the efficacy of this compound derivatives against HIV proteases. The results demonstrated significant inhibition of viral replication, suggesting that these compounds could lead to the development of new antiviral therapies .

Case Study 2: Liquid Crystal Displays

Research focused on synthesizing this compound-based compounds for use in LCDs revealed enhanced performance metrics compared to traditional materials. The compounds exhibited improved response times and stability under varying temperatures, making them ideal for commercial applications .

Properties

Molecular Formula |

C5H7O2- |

|---|---|

Molecular Weight |

99.11 g/mol |

IUPAC Name |

cyclobutanecarboxylate |

InChI |

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)/p-1 |

InChI Key |

TXWOGHSRPAYOML-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C1)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.